

# Technical Guide: L-Methionine (methyl-d3) for Stable Isotope Labeling

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: L-METHIONINE (METHYL-D3)

Cat. No.: B1579912

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## Executive Summary

**L-Methionine (methyl-d3)** is a specialized stable isotope reagent where the terminal S-methyl group is deuterated (

). Unlike uniformly labeled amino acids, this compound targets specific biochemical pathways, serving as a precision tool for two distinct but overlapping fields: biomolecular NMR spectroscopy and mass spectrometry-based proteomics.

In NMR, it enables the "methyl-TROSY" technique, allowing structural biologists to observe high-molecular-weight proteins (>100 kDa) by exploiting the favorable relaxation properties of the rapidly rotating methyl group. In proteomics, it serves as the precursor for "Heavy Methyl-SILAC," a method that traces the metabolic flux of methylation events (histone modifications, epigenetic regulation) by converting methionine into the universal methyl donor, S-adenosylmethionine (SAM).

## Physicochemical Specifications

The following data defines the research-grade standard for **L-Methionine (methyl-d3)**.

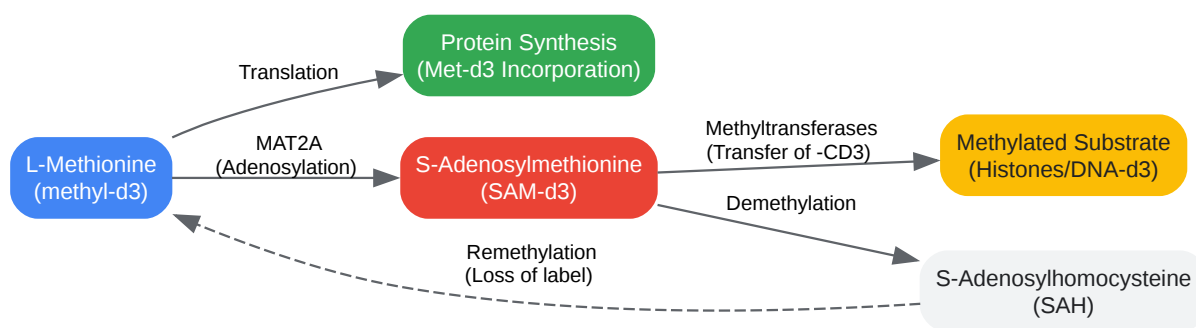
Property	Specification
Chemical Name	L-Methionine (methyl-d3)
CAS Number	13010-53-2
Linear Formula	
Molecular Weight	152.23 g/mol (Light Met: 149.21 g/mol )
Mass Shift	+3.018 Da (per incorporated residue)
Isotopic Enrichment	
Chemical Purity	(Chiral purity L-isomer)
Solubility	Water (50 mg/mL), 1M HCl
Metabolic Precursor	S-Adenosylmethionine (SAM/AdoMet)

## Mechanistic Foundation: The Methionine-SAM Cycle

To use **L-Methionine (methyl-d3)** effectively, one must understand its metabolic fate. It does not merely incorporate into the polypeptide chain during translation; it also enters the One-Carbon Metabolism cycle.

- **Protein Incorporation:** Methionine-tRNA synthetase charges tRNA with Met-d3, incorporating it directly into the protein backbone.
- **Methyl Donor Conversion:** Methionine adenosyltransferase (MAT) converts Met-d3 into SAM-d3.
- **Methyl Transfer:** Methyltransferases (MTases) transfer the methyl group from SAM-d3 to substrates (DNA, RNA, or proteins like Histones), resulting in methylated analytes with a +3 Da mass shift.

## Visualization: Metabolic Fate of Met-d3



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Figure 1: The dual fate of **L-Methionine (methyl-d3)**.<sup>[1]</sup> The label is either fixed into the protein backbone (green path) or transferred via SAM to create methylated modifications (yellow path).

## Application I: NMR Spectroscopy (Methyl-TROSY)

### The Principle

In large proteins, slow tumbling causes rapid signal decay (broad peaks). However, methyl groups (

or

) rotate rapidly around their symmetry axis. This rotation averages out anisotropic interactions. By using a specific labeling pattern—often

in a deuterated background—researchers can obtain sharp NMR signals for proteins up to 1 MDa.

Note: While

-labeling is common, Met-d3 is specifically used for simplification of spectra or as a probe in neutron scattering. For standard methyl-TROSY,

-Met is often paired with deuterium. However, Met-d3 is critical for filtering out Met signals in reverse-labeling strategies.

### Protocol: Selective Labeling in *E. coli*

This protocol minimizes "scrambling" (metabolic conversion of the label to other amino acids).

- Pre-Culture: Inoculate E. coli (BL21) in 5 mL LB media. Grow to [. \[2\]](#)
- Adaptation: Transfer to M9 minimal media (containing unlabeled glucose/NH<sub>4</sub>Cl) to adapt cells.
- Induction Prep: Grow 1 L culture in M9 media to [. \[2\]](#)
- Inhibition Step: Add 100 mg/L of L-Lysine, L-Threonine, and L-Phenylalanine.
  - Reasoning: These amino acids inhibit the aspartate kinase pathway via feedback inhibition, shutting down endogenous methionine synthesis.
- Label Addition: Add 50–100 mg/L of **L-Methionine (methyl-d<sub>3</sub>)**. Incubate for 15–30 minutes.
- Induction: Induce expression with IPTG. Harvest after 4–12 hours.

## Application II: Heavy Methyl-SILAC (Proteomics)

### The Principle

Standard SILAC uses heavy Lys/Arg to measure protein turnover. Heavy Methyl-SILAC uses Met-d<sub>3</sub> to measure methylation turnover. Because the methyl group is transferred from Met to SAM to the target lysine/arginine, the appearance of a +3 Da shift on a histone peptide confirms that the methylation event occurred de novo during the labeling period.

### Protocol: Heavy Methyl-SILAC Workflow

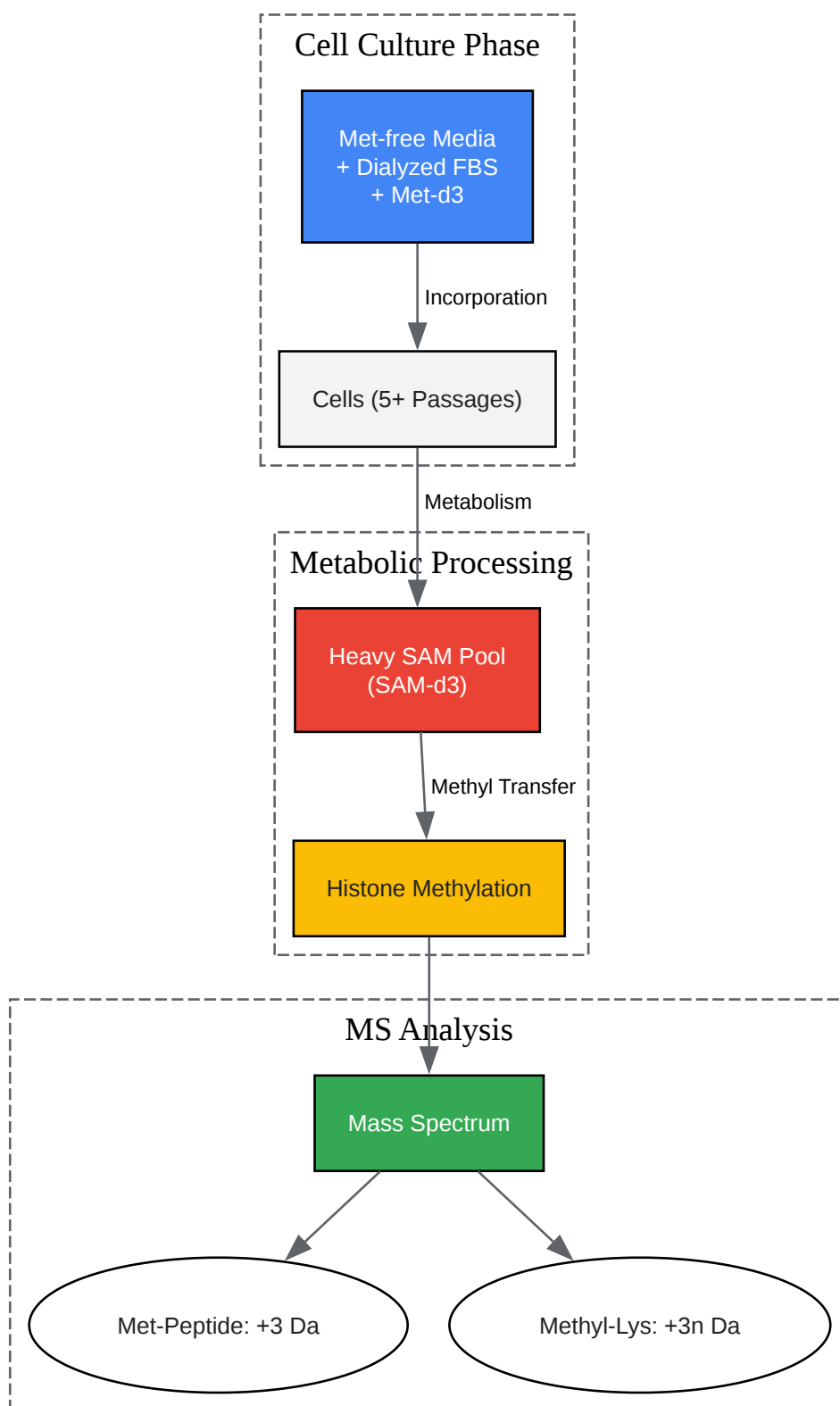
Materials:

- Dialyzed Fetal Bovine Serum (dFBS) (Critical: Standard FBS contains light Met).
- Methionine-free DMEM or RPMI media.
- **L-Methionine (methyl-d<sub>3</sub>)**. [\[3\]](#)[\[4\]](#)[\[5\]](#)

Step-by-Step:

- Media Preparation: Reconstitute Met-free media with dFBS (10%) and **L-Methionine (methyl-d3)** at standard concentration (e.g., 30 mg/L for DMEM).
- Cell Adaptation: Passage cells (e.g., HeLa, HEK293) for at least 5 doublings in the labeled media.
  - Verification: Perform a test MS run to ensure >95% incorporation of Met-d3 into the proteome.
- Experimental Treatment: Subject cells to drug treatment or perturbation.
- Lysis & Digestion: Lyse cells (e.g., in 8M Urea). Digest with Trypsin.
  - Note: Trypsin cleaves C-terminal to Lys/Arg. It does not affect the Met-d3 label or the methylated side chains.
- MS Analysis: Analyze via LC-MS/MS.
  - Methionine-containing peptides: Will show +3 Da shift.[4]
  - Methylated peptides (Lys/Arg): Will show +3 Da (mono-methyl), +6 Da (di-methyl), or +9 Da (tri-methyl) shifts if the methylation occurred using the heavy donor.

## Visualization: Heavy Methyl-SILAC Workflow



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Figure 2: Heavy Methyl-SILAC workflow. The label propagates from media to the SAM pool, eventually marking methylation sites on proteins with characteristic mass shifts.

## Data Analysis & Quality Control

### Mass Spectrometry Interpretation

When analyzing MS data, specific mass shifts must be configured in the search engine (e.g., MaxQuant, Mascot):

- Variable Modification (Methionine): Label: Met-d3 (+3.0188 Da).
- Variable Modification (Methylation):
  - Methyl (K/R): +14.0156 Da (Light) vs +17.0344 Da (Heavy d3).
  - Explanation: The methyl group is  
 $(15 \text{ Da}) - \text{H} (1 \text{ Da}) = +14 \text{ Da}$ . The heavy version is  
 $(18 \text{ Da}) - \text{H} = +17 \text{ Da}$ . The net shift is +3 Da.

## Troubleshooting

- Incomplete Labeling: If incorporation is <95%, check dFBS quality. Undialyzed FBS introduces light methionine, diluting the pool.
- Scrambling (NMR): If signals appear in other amino acid regions, the exposure time to the isotope was too long, allowing metabolic recycling of the carbon skeleton. Reduce induction time or use auxotrophic strains.

## References

- L-Methionine-(methyl-d3) Product Specifications. Sigma-Aldrich.[4] [Link](#)
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- Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. *Advances in Experimental Medicine and Biology*, 2010. [Link](#)
- Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models. *Journal of Proteome Research*, 2022. [Link](#)

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## Sources

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- 2. Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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- To cite this document: BenchChem. [Technical Guide: L-Methionine (methyl-d3) for Stable Isotope Labeling]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1579912/docs#technical-guide-l-methionine-methyl-d3-for-stable-isotope-labeling>]

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